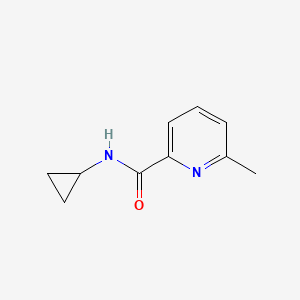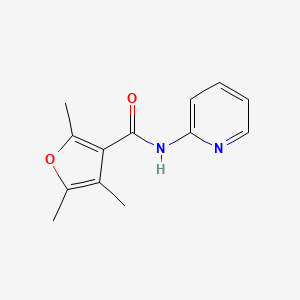
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide, also known as TAK-659, is a small-molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. TAK-659 has been shown to have a high level of selectivity for inhibiting the activity of protein kinase BTK, which is an important factor in the growth and proliferation of cancer cells.
Wirkmechanismus
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide works by inhibiting the activity of protein kinase BTK, which is an important factor in the growth and survival of cancer cells. By blocking this activity, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide can effectively slow down or stop the growth of cancer cells, making it a promising candidate for future cancer treatments.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in certain animal models, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide in lab experiments is its high level of selectivity for BTK, which makes it a valuable tool for studying the role of this protein in various biological processes. However, like any experimental tool, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide also has its limitations, including its high cost and the need for specialized expertise to synthesize and use the compound.
Zukünftige Richtungen
There are many potential future directions for research on 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide, including further studies on its effectiveness in treating various types of cancer, as well as investigations into its potential use in treating other diseases. Additionally, researchers may explore ways to optimize the synthesis and delivery of 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide, in order to make it more accessible and cost-effective for use in the lab and in clinical settings.
Synthesemethoden
The synthesis of 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide involves several steps, including the reaction of 2,4,5-trimethylpyridine with furan-3-carboxylic acid, followed by a series of chemical modifications to produce the final compound. The process is complex and requires a high degree of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide has been the subject of numerous studies in recent years, with researchers investigating its potential use in treating various types of cancer. In preclinical studies, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide has been shown to be effective in inhibiting the growth and proliferation of cancer cells, particularly in cases where other treatments have failed.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(2)17-10(3)12(8)13(16)15-11-6-4-5-7-14-11/h4-7H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABGARURBGLPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC=CC=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

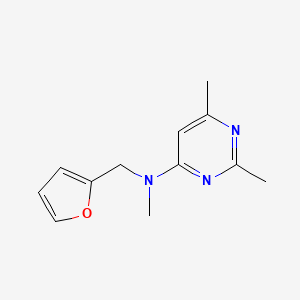
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
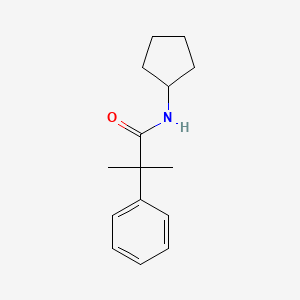
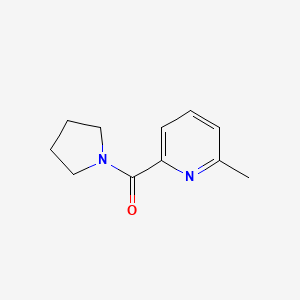
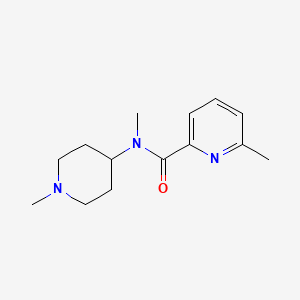

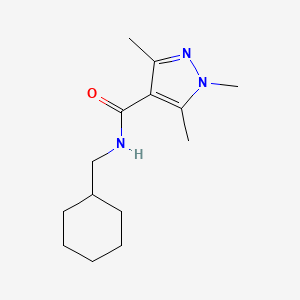

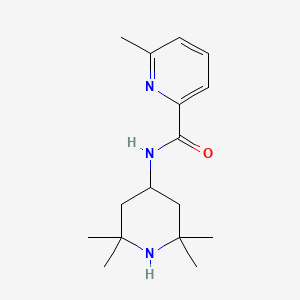

![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
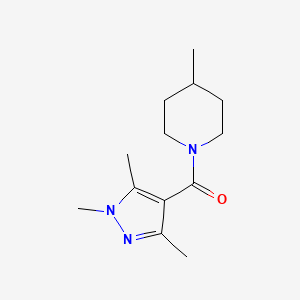
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
